molecular formula C21H19BrClN3OS B2656581 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226438-04-5

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2656581
M. Wt: 476.82
InChI Key: KGWQDXYBORTIMU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using various spectroscopic methods.



Synthesis Analysis

The synthesis of a compound can often be found in the chemical literature. The synthetic route can involve several steps, each requiring specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its stability under different conditions, and any transformation it may undergo.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, and other physical properties. Its chemical properties, such as its acidity or basicity, may also be analyzed.


Scientific Research Applications

Computational Study of Related Compounds

A computational study was conducted to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one (Erdogan & Erdoğan, 2019). This study utilized Density Functional Theory (DFT) to perform calculations on the chemical species involved, providing insights into the reactivity and properties of these compounds.

Copper(I) Complexes

Research on binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges, including structures similar to the compound , revealed insights into their coordination sphere and potential applications in coordination chemistry (Cox, Aslanidis, & Karagiannidis, 2000).

Bromination Orientation

A study on the bromination of 2-aryl-imidazo[1,2-a]pyridines provided insights into the orientation and reactivity of bromination processes in related compounds (Godovikova & Gol'dfarb, 1965).

Corrosion Inhibition

An evaluation of imidazo[4,5-b]pyridine derivatives' inhibitory performance against mild steel corrosion, including similar chemical structures, highlighted their potential applications in corrosion science (Saady et al., 2021).

Synthesis and Reactions

Research on the synthesis and reactions of 2-bromothienylglyoxal-2-phenylhydrazone, a compound structurally related, has implications for the synthesis of diverse heterocycles, providing a framework for understanding the reactivity and potential applications of the given compound (Abdelhamid & Shiaty, 1988).

Hydrogen-Bonding Patterns

A study on the hydrogen-bonding patterns in enaminones, including compounds with structural similarities, offered insights into the molecular interactions that could be relevant to the chemical properties and potential applications of the compound (Balderson et al., 2007).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and possible improvements to its synthesis.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to conduct thorough research and follow all safety protocols when working with chemicals.


properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3OS/c22-16-5-3-15(4-6-16)19-13-24-21(26(19)18-9-7-17(23)8-10-18)28-14-20(27)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWQDXYBORTIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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